molecular formula C7H7N5 B2706384 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE CAS No. 896467-28-0

3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE

Cat. No.: B2706384
CAS No.: 896467-28-0
M. Wt: 161.168
InChI Key: GPCVLPMBYIUKJI-UHFFFAOYSA-N
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Description

3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE is a heterocyclic compound that features both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The pyrazine ring can be introduced through subsequent reactions involving suitable pyrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and formation of the desired heterocyclic structure .

Chemical Reactions Analysis

Types of Reactions: 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE stands out due to its unique combination of pyrazole and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .

Biological Activity

3-(Pyrazin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and therapeutic potential.

The primary target of this compound is Hematopoietic Progenitor Kinase 1 (HPK1), a protein involved in the regulation of immune responses. The compound modulates HPK1 activity, which is crucial for various cellular functions, including T cell receptor signaling and cytokine production. Inhibition of HPK1 can lead to changes in immune cell function, making it a potential candidate for treating diseases related to immune dysregulation, including cancer.

This compound exhibits several notable biochemical properties:

  • Enzyme Interactions : The compound interacts with various enzymes and proteins, influencing cellular processes such as proliferation and apoptosis.
  • Cellular Effects : It has been shown to have significant effects on different cell types, including cancer cells, where it can induce apoptosis and inhibit growth.
  • Molecular Mechanism : Its action involves binding to biomolecules and altering gene expression patterns .

Pharmacological Applications

The compound has been investigated for multiple pharmacological applications:

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Notes
MCF73.79Significant growth inhibition
A54926Promotes apoptosis without causing necrosis
HepG20.71High antiproliferative potential

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant growth inhibition across multiple types.
  • Mechanistic Studies : Research into the molecular mechanisms showed that the compound alters signaling pathways involved in cell survival and proliferation, particularly through HPK1 inhibition.
  • Therapeutic Potential : Further investigations into its therapeutic potential highlighted its role in modulating immune responses, suggesting applications not only in oncology but also in autoimmune disorders .

Properties

IUPAC Name

5-pyrazin-2-yl-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCVLPMBYIUKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=C(C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896467-28-0
Record name 3-(pyrazin-2-yl)-1H-pyrazol-4-amine
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